5-Chloro-2-methyl-4-thiocyanatoaniline

Description

Properties

IUPAC Name |

(4-amino-2-chloro-5-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXSLDRQHOANJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675052 | |

| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-69-0 | |

| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular entities that offer unique reactivity and biological activity. Within this pursuit, organosulfur compounds, particularly aryl thiocyanates, have emerged as a class of significant interest.[1][2] The thiocyanate moiety is not merely a functional group but a versatile synthetic handle and a potential pharmacophore. This guide provides a comprehensive technical overview of a specific, yet promising, member of this family: 5-Chloro-2-methyl-4-thiocyanatoaniline. While this compound itself is not extensively documented in peer-reviewed literature, its structural motifs suggest a rich potential for applications ranging from synthetic building block to a lead compound in drug discovery programs. This document, therefore, serves as a foundational resource, amalgamating data from analogous structures and established chemical principles to provide a predictive and practical guide for the researcher.

Molecular Profile and Physicochemical Properties

5-Chloro-2-methyl-4-thiocyanatoaniline, registered under CAS number 23530-69-0, is a substituted aniline derivative characterized by the presence of a chloro, a methyl, and a thiocyanato group on the benzene ring.[3][4]

| Property | Value | Source |

| CAS Number | 23530-69-0 | [3][4] |

| Molecular Formula | C8H7ClN2S | [5] |

| Molecular Weight | 198.67 g/mol | [5] |

| Synonyms | 4-amino-2-chloro-5-methylphenyl thiocyanate |

Predictive analysis based on its structure suggests it is a solid at room temperature with limited water solubility, a common characteristic of many aromatic amines. The presence of the thiocyanate, chloro, and amino groups imparts a unique electronic and steric profile, influencing its reactivity and potential biological interactions.

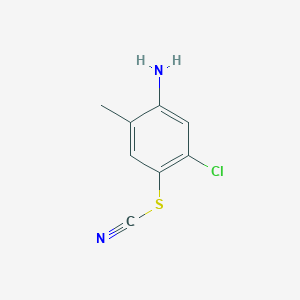

Caption: Chemical structure of 5-Chloro-2-methyl-4-thiocyanatoaniline.

Synthesis and Mechanistic Considerations

The synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline is not explicitly detailed in readily available literature. However, established methodologies for the thiocyanation of anilines provide a strong predictive framework for its preparation. The primary challenge in the synthesis of polysubstituted anilines is achieving regioselectivity.

Proposed Synthetic Strategy: Electrophilic Thiocyanation

A plausible and efficient route to 5-Chloro-2-methyl-4-thiocyanatoaniline involves the direct electrophilic thiocyanation of 5-chloro-2-methylaniline. This precursor is commercially available and can be synthesized via the reduction of 4-chloro-2-nitrotoluene.[6] The thiocyanation reaction introduces the -SCN group onto the aromatic ring. The directing effects of the substituents on the aniline ring are crucial for the desired regioselectivity. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. In this case, the position para to the strongly activating amino group is the most likely site for electrophilic substitution.

A common method for electrophilic thiocyanation utilizes a source of electrophilic thiocyanogen, which can be generated in situ from a thiocyanate salt and an oxidizing agent.[7][8][9]

Experimental Protocol: Predictive Synthesis

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of dimethyl sulfoxide and water.[8]

-

Reagent Addition: Add ammonium thiocyanate or potassium thiocyanate (1.2-1.5 equivalents).[1][8]

-

Initiation: Introduce an oxidizing agent. A variety of oxidants can be employed, including benzyltrimethylammonium dichloroiodate, ammonium persulfate, or N-bromosuccinimide (NBS).[1][8][9] The choice of oxidant can influence reaction time and yield.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 70°C, depending on the chosen solvent and oxidant) and monitor the progress by thin-layer chromatography (TLC).[8]

-

Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired 5-Chloro-2-methyl-4-thiocyanatoaniline.

Caption: Proposed workflow for the synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline.

Reactivity and Potential for Derivatization

The thiocyanate group is a pseudohalide and offers a rich platform for further chemical transformations.[10] This versatility is a key attribute for its use in drug discovery and materials science, allowing for the generation of diverse compound libraries from a single scaffold.

Key Transformations of the Thiocyanate Moiety:

-

Reduction to Thiol: The thiocyanate can be reduced to the corresponding thiol (mercaptan), a functional group known for its role in protein binding and as a key component in some active pharmaceutical ingredients.

-

Conversion to Thioether: Reaction with alkyl halides can yield thioethers, expanding the molecular diversity.

-

Cyclization Reactions: The thiocyanate group can participate in cyclization reactions to form various sulfur-containing heterocycles, which are prevalent in many biologically active molecules.[11]

-

Conversion to Isothiocyanate: Under certain conditions, rearrangement to the isothiocyanate isomer is possible, which is a valuable functional group for bioconjugation and the synthesis of thioureas.

The amino group on the aniline ring also provides a handle for further modification, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities.

Potential Applications in Drug Discovery and Beyond

While specific biological data for 5-Chloro-2-methyl-4-thiocyanatoaniline is not available, the thiocyanate moiety is present in a number of compounds with demonstrated biological activity.[2] Thiocyanates have been investigated for their antimicrobial, antiparasitic, and anticancer properties.[2] The thiocyanate ion itself plays a role in the human innate immune system as a substrate for lactoperoxidase, which generates the antimicrobial agent hypothiocyanite.[10][12]

The structural alerts within 5-Chloro-2-methyl-4-thiocyanatoaniline suggest several avenues for investigation:

-

Enzyme Inhibition: The electrophilic nature of the thiocyanate carbon could make it a candidate for covalent or non-covalent inhibition of enzymes with active site cysteine or serine residues.

-

Antimicrobial Agents: The overall lipophilicity and the presence of the thiocyanate group could confer antimicrobial activity.

-

Kinase Inhibitor Scaffolds: Substituted anilines are a common feature in many kinase inhibitors. Derivatization of the amino and thiocyanato groups could lead to potent and selective kinase inhibitors.

-

Materials Science: The ability of the thiocyanate group to coordinate with metals could be exploited in the development of novel catalysts or functional materials.

Analytical Characterization

For researchers working with 5-Chloro-2-methyl-4-thiocyanatoaniline, a robust analytical workflow is essential for confirming its identity and purity. Based on the analysis of structurally similar compounds, the following spectroscopic signatures can be expected:[1][9]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, the methyl carbon, and the thiocyanate carbon (typically in the range of 110-115 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2150 cm⁻¹ is a characteristic feature of the C≡N stretch in the thiocyanate group.[1] Bands corresponding to the N-H stretching of the primary amine would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.

Conclusion and Future Outlook

5-Chloro-2-methyl-4-thiocyanatoaniline represents a molecule of significant untapped potential. Its straightforward, predictable synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel compounds with diverse applications. For drug discovery professionals, it offers a scaffold that can be readily elaborated to explore new chemical space in the search for potent and selective therapeutics. For materials scientists, it provides a building block for the creation of functional materials with unique electronic and coordination properties. As research into the applications of organothiocyanates continues to expand, it is likely that the utility of 5-Chloro-2-methyl-4-thiocyanatoaniline will become increasingly apparent. This guide serves as a catalyst for such explorations, providing the foundational knowledge necessary to unlock the full potential of this intriguing molecule.

References

-

ResearchGate. Synthesis of Thiocyanatoaniline. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Nitro-4-thiocyanoaniline. Available from: [Link]

-

ResearchGate. Synthesized substituted thiocyanatoanilines. Available from: [Link]

-

National Center for Biotechnology Information. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]

-

ResearchGate. Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates. Available from: [Link]

-

CPAchem. Safety data sheet. Available from: [Link]

-

BIOFOUNT. 23530-69-0|5-Chloro-2-methyl-4-thiocyanatoaniline. Available from: [Link]

-

National Center for Biotechnology Information. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Available from: [Link]

-

Patsnap. Thiocyanate Structure and Mechanism Analysis. Available from: [Link]

-

Wikipedia. Thiocyanate. Available from: [Link]

-

MDPI. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Available from: [Link]

-

Chemical-Suppliers. Product Search. Available from: [Link]

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles.

-

Chemsrc.com. 5-Chloro-2-methyl-4-nitroaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]

-

Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Available from: [Link]

-

ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]

-

PubChem. 5-Chloro-4-methoxy-2-nitroaniline. Available from: [Link]

-

Ottokemi. 5-Chloro-2-nitroaniline, 97%. Available from: [Link]

-

PubChem. 5-Chloro-2-methylaniline. Available from: [Link]

-

PubChemLite. 5-chloro-2-methylphenyl isothiocyanate (C8H6ClNS). Available from: [Link]

-

PubChem. 5-Chloro-2-methoxyaniline. Available from: [Link]

Sources

- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloro-2-methyl-4-thiocyanatoaniline | 23530-69-0 [amp.chemicalbook.com]

- 4. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 5. 23530-69-0|5-Chloro-2-methyl-4-thiocyanatoaniline|5-Chloro-2-methyl-4-thiocyanatoaniline|-范德生物科技公司 [bio-fount.com]

- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thiocyanate - Wikipedia [en.wikipedia.org]

- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 12. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

5-Chloro-2-methyl-4-thiocyanatoaniline molecular structure and weight

An In-depth Technical Guide to 5-Chloro-2-methyl-4-thiocyanatoaniline

Introduction

5-Chloro-2-methyl-4-thiocyanatoaniline is a substituted aromatic amine containing a reactive thiocyanate functional group. As a member of the organosulfur and chloroaniline families, this molecule serves as a versatile intermediate in organic synthesis. Its structural complexity, featuring an aniline core with chloro, methyl, and thiocyanato substituents, provides multiple sites for chemical modification. Aryl thiocyanates are valuable precursors for a wide range of sulfur-containing compounds, including thiophenols, thioethers, and sulfur-based heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and safe handling of 5-Chloro-2-methyl-4-thiocyanatoaniline, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The molecular architecture of 5-Chloro-2-methyl-4-thiocyanatoaniline is defined by a benzene ring substituted with four different functional groups. The relative positions of these groups dictate the molecule's electronic properties and reactivity.

-

IUPAC Name: 5-chloro-2-methyl-4-thiocyanatoaniline

-

Molecular Formula: C₈H₇ClN₂S

-

Molecular Weight: 214.68 g/mol

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 214.68 g/mol | PubChem |

| Canonical SMILES | Nc1cc(SC#N)c(Cl)cc1C | PubChem |

| Predicted Properties | ||

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 65.2 Ų | PubChem |

Note: Some properties are predicted based on the structure as experimental data for this specific compound is not widely available. Predictions are drawn from computational models.

Synthesis and Mechanistic Pathway

The synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline can be efficiently achieved through the electrophilic thiocyanation of its aniline precursor, 5-chloro-2-methylaniline. This reaction typically employs an in situ generated electrophilic thiocyanating agent.

Proposed Synthetic Workflow

The overall process can be visualized as a two-stage approach: preparation of the aniline precursor followed by the key thiocyanation step.

Caption: Two-stage synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline.

Detailed Experimental Protocol: Thiocyanation of 5-Chloro-2-methylaniline

This protocol is adapted from a general procedure for the thiocyanation of anilines.[2]

-

Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (NBS) (1.0 mmol) in 10 mL of ethanol.

-

Activator Addition: Add potassium thiocyanate (KSCN) (2.1 mmol) to the solution and stir at room temperature (approx. 27 °C) for 5 minutes. This in situ reaction generates an electrophilic thiocyanate species.

-

Substrate Addition: Add 5-chloro-2-methylaniline (1.0 mmol) to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and perform an extraction with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture as the eluent.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amine group of the aniline ring is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is sterically unhindered, it is the preferred site of substitution.

Caption: Mechanism of electrophilic thiocyanation of aniline.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the -NH₂ protons (broad, chemical shift can vary).- A singlet for the -CH₃ protons.- Two singlets (or narrow doublets) in the aromatic region for the two non-equivalent aromatic protons. |

| ¹³C NMR | - A signal for the thiocyanate carbon (-SCN) around 110-115 ppm.- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the various substituents.- A signal for the methyl carbon. |

| IR Spectroscopy | - A strong, sharp absorption band for the C≡N stretch of the thiocyanate group, typically around 2150 cm⁻¹.- N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |

Reactivity and Potential Applications

Aryl thiocyanates are valuable synthetic intermediates due to the versatile reactivity of the thiocyanate group.[1]

-

Building Block for Heterocycles: The thiocyanate group can participate in cyclization reactions to form various sulfur- and nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.

-

Conversion to Other Functional Groups: It can be readily converted into other sulfur functionalities such as thiols, disulfides, or thioethers, expanding its synthetic utility.

-

Pharmaceutical and Agrochemical Synthesis: The aniline core is a common starting point for the synthesis of bioactive molecules. For instance, related chloro-nitroanilines are precursors in the synthesis of kinase inhibitors like sorafenib analogues for cancer therapy.[4][5]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methyl-4-thiocyanatoaniline is not available, data from structurally related compounds, such as chloroanilines and nitroanilines, indicate that it should be handled as a highly toxic substance.[6][7][8][9][10]

-

Hazard Statements: Assumed to be fatal if swallowed, in contact with skin, or if inhaled.[7][9] Causes skin and serious eye irritation.[7] May cause damage to organs through prolonged or repeated exposure.[7] Very toxic to aquatic life with long-lasting effects.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6][7]

-

Skin Contact: If on skin, wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. Immediately call a POISON CENTER or doctor.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[7]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[6][7]

Storage and Disposal

-

Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[6][7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

-

Silva, T. H. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

Acros Organics. (n.d.). Safety Data Sheet: Benzenamine, 5-chloro-2-nitro-. [Link]

-

Silva, T. H. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]

-

Ghorbani-Vaghei, R., et al. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. (n.d.). US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles.

-

Sancus, F. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]

-

ResearchGate. (n.d.). Synthesis of Thiocyanatoaniline. [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. [Link]

-

PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-4-thiocyanatoaniline. [Link]

Sources

- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 5. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

The Rising Therapeutic Potential of Thiocyanatoaniline Derivatives: A Technical Guide to Their Biological Activity

Abstract

Thiocyanatoaniline derivatives, a unique class of organic compounds characterized by the presence of both a thiocyanate (-SCN) group and an aniline moiety, are emerging as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a primary focus on their anticancer, antifungal, and antimicrobial properties. We will delve into the synthetic strategies for their preparation, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of thiocyanatoaniline derivatives.

Introduction: The Chemical Appeal of the Thiocyanatoaniline Scaffold

The thiocyanato group (-S-C≡N) is a versatile functional group that imparts unique electronic and steric properties to organic molecules, contributing to a wide range of biological activities.[1] When appended to an aniline ring, the resulting thiocyanatoaniline scaffold presents a privileged structure for drug discovery. The aniline moiety offers a handle for further chemical modifications, allowing for the fine-tuning of physicochemical properties and biological targets. The synergistic interplay between the thiocyanate group and the substituted aniline ring has been shown to result in compounds with significant therapeutic potential.[2] This guide will explore the multifaceted biological activities of these intriguing molecules.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiocyanatoaniline derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A key mechanism through which thiocyanatoaniline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[4] Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Several studies have shown that isothiocyanate-containing compounds, close structural relatives of thiocyanates, can induce apoptosis in cancer cells. This is often associated with an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of anti-apoptotic proteins.[3] For instance, phenylethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) have been shown to induce apoptosis in non-small cell lung carcinoma cells through the upregulation of p53 and p21.[3]

The apoptotic process can be broadly divided into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the precise apoptotic pathways activated by thiocyanatoaniline derivatives are still under investigation, evidence from related compounds suggests the involvement of the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, thiocyanatoaniline derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest.[5] The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the propagation of cancer cells.

Isothiocyanates like sulforaphane have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including human colon cancer cells.[6] This arrest is often associated with the altered expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6] For example, sulforaphane-induced G2/M arrest has been linked to the downregulation of Cyclin B1.[5]

Modulation of Key Signaling Pathways

The anticancer activity of thiocyanatoaniline derivatives is also attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and proliferation. Two of the most important pathways in this context are the PI3K/Akt/mTOR and MAPK pathways.

2.3.1. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in many cancers.[7] Inhibition of this pathway is therefore a key strategy in cancer therapy. While direct evidence for thiocyanatoaniline derivatives is still emerging, studies on structurally related indole compounds have shown their ability to deregulate PI3K/Akt/mTOR signaling.[7] A novel aniline derivative, pegaharoline A, has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis in non-small cell lung cancer cells.[7][8][9]

2.3.2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] The MAPK family includes ERK, JNK, and p38 kinases, and their dysregulation is also implicated in cancer.[10] Natural products have been shown to target the MAPK pathway in cancer therapy.[11] For instance, some compounds can induce apoptosis by activating the p38 MAPK pathway.[10] The ability of thiocyanatoaniline derivatives to modulate this pathway represents a promising avenue for their anticancer activity.

Caption: Anticancer Mechanisms of Thiocyanatoaniline Derivatives.

Quantitative Assessment of Anticancer Activity

The anticancer potency of thiocyanatoaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiobenzanilide derivative 17 | A375 (Melanoma) | 11.8 | [3] |

| Thiobenzanilide derivative 15 | MCF-7 (Breast Cancer) | 43 | [3] |

| 3-thiocyanato-1H-indole derivative | HL60 (Leukemia) | Not specified | [8] |

| Benzothiazole aniline derivative L1 | HeLa (Cervical Cancer) | Similar to cisplatin | [12] |

| Benzothiazole aniline derivative L2 | HeLa (Cervical Cancer) | Similar to cisplatin | [12] |

| Pegaharoline A | A549 (NSCLC) | 2.39 ± 0.27 | [7][8][9] |

| Pegaharoline A | PC9 (NSCLC) | 3.60 ± 0.41 | [7][8][9] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Thiocyanatoaniline derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[13][14]

Antibacterial Activity

Thiocyanatoaniline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria. For instance, isothiocyanates have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[15]

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Thiocyanatoaniline derivatives have shown potent antifungal activity against various fungal strains.[14] One study reported that 2,6-dichloro-4-thiocyanatoaniline exhibited activity against dermatophyte infections.[16] The antifungal activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Quantitative Assessment of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of thiocyanatoaniline derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that kills the microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chloro-substituted allylic thiocyanates | Staphylococcus aureus | 3-6 µM | [13] |

| Chloro-substituted allylic thiocyanates | Candida species | 6-25 µM | [13] |

| Benzyl-isothiocyanate | MRSA | 2.9 - 110 | [15] |

| Thonningianin A | Candida albicans | 2 - 8 | [17] |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida albicans | ≤ 0.0313 - 4 | [6] |

| 14-O-...mutilin (EDT) | MRSA | 0.0313–0.125 | [18] |

Synthesis of Thiocyanatoaniline Derivatives

The synthesis of thiocyanatoaniline derivatives can be achieved through various methods, with electrophilic thiocyanation being a common approach. This typically involves the reaction of an aniline derivative with a thiocyanating agent.[2][19]

A widely used method involves the reaction of an aniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine in a suitable solvent such as acetic acid or methanol.[20][21] Another efficient method employs N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at room temperature, which proceeds with good regioselectivity and high yields.[19] The regioselectivity of the reaction is influenced by the substitution pattern on the aniline ring. For ortho- and meta-substituted anilines, thiocyanation generally occurs at the para-position, while para-substituted anilines yield ortho-thiocyanated products.[19]

Caption: General Synthesis of 4-Thiocyanatoaniline.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of thiocyanatoaniline derivatives.

In Vitro Anticancer Activity

5.1.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

-

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiocyanatoaniline derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiocyanatoaniline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Caption: MTT Assay Workflow.

5.1.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][25][26]

-

Materials:

-

Cancer cell line

-

Thiocyanatoaniline derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the thiocyanatoaniline derivative as described for the MTT assay.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

5.1.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[1][2][22][24][27]

-

Materials:

-

Cancer cell line

-

Thiocyanatoaniline derivative

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the thiocyanatoaniline derivative.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 1 hour at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the cells by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Antimicrobial and Antifungal Susceptibility Testing

5.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Materials:

-

96-well microplate

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiocyanatoaniline derivative

-

Microplate reader (optional)

-

-

Procedure:

-

Prepare a stock solution of the thiocyanatoaniline derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Visually inspect the wells for turbidity or use a microplate reader to measure absorbance to determine the MIC, which is the lowest concentration of the compound with no visible growth.

-

Conclusion and Future Directions

Thiocyanatoaniline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antifungal, and antimicrobial agents warrants further investigation. Future research should focus on several key areas:

-

Elucidation of Detailed Mechanisms of Action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiocyanatoaniline scaffold will be essential to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of thiocyanatoaniline derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies and help combat drug resistance.

References

-

Croshaw, B., Davidson, J. S., & Spooner, D. F. (n.d.). The antifungal activity of some thiocyanatoaniline derivatives. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Laali, K. K., Greves, W. J., Zwarycz, A. T., & Kennedy, G. (2025, August 6). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Silveira, C. C., et al. (n.d.). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology. Retrieved from [Link]

-

ACS Publications. (2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study. Int J Pharm Chem Anal. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]

-

OUCI. (n.d.). An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. OUCI. Retrieved from [Link]

-

Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Retrieved from [Link]

-

National Institutes of Health. (2024, January 11). Activity of thonningianin A against Candida albicans in vitro and in vivo. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Retrieved from [Link]

-

MDPI. (2023, February 16). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. MDPI. Retrieved from [Link]

-

Frontiers. (n.d.). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Retrieved from [Link]

-

National Institutes of Health. (2018, April 30). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Retrieved from [Link]

-

Semantic Scholar. (2021, February 28). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Retrieved from [Link]

-

National Institutes of Health. (2024, January 9). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

-

National Institutes of Health. (2014, October 28). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

- Google Patents. (n.d.). CA1107284A - Process for the preparation of aniline derivatives.

-

National Institutes of Health. (2023, August 10). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

-

University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antifungal Activity of a Library of Aminothioxanthones. Retrieved from [Link]

-

National Institutes of Health. (2014, October 28). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

National Institutes of Health. (2023, August 10). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). MAPK signaling pathway-targeted marine compounds in cancer therapy. Retrieved from [Link]

-

National Institutes of Health. (2025, July 21). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023, September 14). Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). Retrieved from [Link]

-

National Institutes of Health. (2016, September 12). Sulforaphane, a Dietary Isothiocyanate, Induces G₂/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association. Retrieved from [Link]

Sources

- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activity of thonningianin A against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kumc.edu [kumc.edu]

- 27. bdbiosciences.com [bdbiosciences.com]

An Investigational Guide to the Therapeutic Potential of 5-Chloro-2-methyl-4-thiocyanatoaniline

Abstract: The thiocyanatoaniline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. However, the specific compound 5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0) remains largely unexplored in the scientific literature. This technical guide serves not as a review of established applications, but as a forward-looking research prospectus for drug development professionals. We will provide a scientifically-grounded framework for investigating the potential therapeutic applications of this molecule. By examining the established activities of structurally analogous compounds, we will delineate a rational, multi-pronged research plan, complete with detailed experimental protocols, to probe its potential as an antifungal and antiparasitic agent. This document is intended to be a practical guide for initiating a preclinical discovery program.

Part 1: Synthesis and Characterization

Before any biological evaluation, the synthesis and rigorous characterization of the target compound are paramount. The proposed synthesis is based on established methods for the electrophilic thiocyanation of substituted anilines.[1][2][3]

1.1: Proposed Synthetic Protocol

The synthesis involves the in situ generation of an electrophilic thiocyanating agent, which then reacts with the precursor, 5-chloro-2-methylaniline, to yield the desired product.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via electrophilic thiocyanation.

Materials:

-

5-Chloro-2-methylaniline (CAS 95-79-4)

-

N-Bromosuccinimide (NBS)

-

Potassium Thiocyanate (KSCN)

-

Ethanol (Absolute)

-

Ethyl Acetate

-

Hexane

-

Silica Gel (60-120 mesh)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Protocol:

-

To a solution of N-bromosuccinimide (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask, add potassium thiocyanate (2.1 mmol).

-

Stir the resulting suspension vigorously at room temperature (25°C) for 5-10 minutes. The formation of the electrophilic intermediate, N-thiocyanatosuccinimide, will occur in situ.

-

To this mixture, add 5-chloro-2-methylaniline (1.0 mmol) portion-wise.

-

Allow the reaction mixture to stir at room temperature for an additional 30-60 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dilute the residue with deionized water and perform a liquid-liquid extraction three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the mobile phase to afford the pure 5-Chloro-2-methyl-4-thiocyanatoaniline.[1]

1.2: Physicochemical and Structural Characterization

The identity and purity of the synthesized compound must be confirmed.

| Parameter | Analytical Method | Expected Result/Observation |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity |

| Identity | High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated m/z for C₈H₇ClN₂S [M+H]⁺: 199.0040; Found: ~199.0040 |

| Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Peaks corresponding to the aromatic protons, methyl group, and carbons of the substituted aniline ring. |

| Functional Group | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic sharp peak for the thiocyanate (-SCN) group stretch around 2150 cm⁻¹. |

Part 2: Investigational Area 1: Antifungal Activity

Rationale: The primary impetus for investigating this compound as an antifungal agent comes from research on related molecules. A study on thiocyanatoaniline derivatives demonstrated that 2,6-dichloro-4-thiocyanatoaniline possesses significant in vitro activity against dermatophytes.[4] This precedent strongly suggests that the thiocyanatoaniline scaffold is a viable pharmacophore for antifungal drug discovery.

2.1: Proposed Mechanism of Action (Hypothesis)

The thiocyanate group is highly electrophilic and can react with biological nucleophiles, such as cysteine residues in essential fungal enzymes. A plausible hypothesis is that the compound inhibits enzymes critical for cell wall integrity (e.g., β-(1,3)-glucan synthase) or ergosterol biosynthesis, leading to fungal cell death.

2.2: Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible fungal growth.

Materials:

-

Synthesized 5-Chloro-2-methyl-4-thiocyanatoaniline

-

Dimethyl Sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer (plate reader)

Step-by-Step Protocol:

-

Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Drug Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1%.

-

Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension in RPMI-1640 as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus + medium, no drug) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% or 90%) compared to the positive control, read visually or with a spectrophotometer at 530 nm.

2.3: Hypothetical Data and Interpretation

| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) | Cytotoxicity IC₅₀ (µM) (HEK293 cells) | Selectivity Index (C. albicans) |

| 5-Chloro-2-methyl-4-thiocyanatoaniline | 4.0 | 8.0 | >50 | >12.5 |

| Fluconazole (Control) | 1.0 | >64 | >100 | >100 |

A high selectivity index (Cytotoxicity IC₅₀ / MIC₅₀) is desirable, indicating the compound is more toxic to the fungus than to human cells.

Part 3: Investigational Area 2: Antiparasitic (Anthelmintic) Activity

Rationale: The chemical intermediate 2-Nitro-4-thiocyanatoaniline is a known precursor in the synthesis of albendazole, a broad-spectrum anthelmintic drug.[5] Albendazole and other benzimidazoles function by binding to β-tubulin and inhibiting microtubule polymerization in parasitic worms. The structural similarity provides a strong rationale to investigate 5-Chloro-2-methyl-4-thiocyanatoaniline for a similar mechanism of action.

3.1: Proposed Mechanism of Action (Hypothesis)

The compound may bind to the colchicine-binding site of parasitic β-tubulin, disrupting microtubule dynamics. This leads to impaired cell division, motility, and nutrient uptake, ultimately causing paralysis and death of the parasite.

Caption: Proposed mechanism of action via inhibition of β-tubulin polymerization.

3.2: Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This assay directly measures the compound's effect on the polymerization of purified tubulin in vitro.

Materials:

-

Synthesized 5-Chloro-2-methyl-4-thiocyanatoaniline

-

Porcine brain tubulin (>99% pure)

-

Fluorescence-based tubulin polymerization assay kit (containing fluorescence reporter, GTP, and buffer)

-

Positive control (Nocodazole or Colchicine)

-

96-well, black, non-binding plates

-

Fluorescence plate reader with temperature control (37°C)

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compound and controls in the provided buffer.

-

Reaction Setup: In a pre-warmed 96-well plate, add the assay buffer, fluorescent reporter, and the diluted test compound or control.

-

Initiation: To initiate the polymerization reaction, add cold, reconstituted tubulin followed immediately by GTP to all wells.

-

Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Polymerization is observed as a sigmoidal increase in fluorescence. Calculate the rate of polymerization and the maximum polymer mass for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

3.3: Hypothetical Data and Interpretation

| Compound | Tubulin Polymerization IC₅₀ (µM) | C. elegans Motility EC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) (HEK293 cells) | Selectivity Index (Tubulin) |

| 5-Chloro-2-methyl-4-thiocyanatoaniline | 7.5 | 15.0 | >50 | >6.6 |

| Nocodazole (Control) | 0.5 | 1.2 | 0.8 | 1.6 |

A higher selectivity index (Cytotoxicity IC₅₀ / Tubulin IC₅₀) suggests a potentially safer therapeutic window compared to broad-spectrum tubulin inhibitors like Nocodazole.

Conclusion and Future Directions

This document outlines a rational, hypothesis-driven approach to begin the therapeutic evaluation of 5-Chloro-2-methyl-4-thiocyanatoaniline. Based on robust precedent from analogous structures, the most promising avenues for initial investigation are in antifungal and antiparasitic applications. The provided protocols for synthesis, characterization, and in vitro screening represent the foundational experiments required to ascertain the biological activity of this novel chemical entity.

Should this initial screening yield potent and selective "hit" activity in either proposed area, the logical next steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity.

-

Mechanism of Action Validation: Confirming the hypothesized mechanism through secondary assays, such as cell-based microtubule disruption imaging or enzymatic assays.

-

In Vivo Efficacy Studies: Progressing optimized lead compounds into relevant animal models of fungal or parasitic infection.

By following this structured investigational plan, researchers can efficiently and rigorously evaluate the therapeutic potential of 5-Chloro-2-methyl-4-thiocyanatoaniline, potentially uncovering a new class of valuable therapeutic agents.

References

-

Croshaw, B., Davidson, J. S., & Spooner, D. F. (1966). The antifungal activity of some thiocyanatoaniline derivatives. Journal of Pharmacy and Pharmacology. Retrieved from Oxford Academic. [Link]

-

Guntipally, S., et al. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules. MDPI. [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

ResearchGate. (n.d.). Synthesis of Thiocyanatoaniline. [Diagram]. Retrieved from researchgate.net. [Link]

- Google Patents. (n.d.). US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles.

-

BIOFOUNT. (n.d.). 23530-69-0|5-Chloro-2-methyl-4-thiocyanatoaniline. Retrieved from biofount.com. [Link]

-

Reyes-González, M. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. ACS Publications. [Link]

Sources

- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-2-methyl-4-thiocyanatoaniline

Executive Summary

5-Chloro-2-methyl-4-thiocyanatoaniline is a substituted aniline containing a reactive thiocyanate functional group. A review of the current scientific literature reveals that while synthetic routes and the general bioactivity of the broader class of aryl thiocyanates are established, the specific mechanism of action (MoA) for this particular compound remains unelucidated. This guide, therefore, serves as a comprehensive research framework rather than a review of known interactions. We will leverage the known chemical reactivity of the thiocyanate moiety and the structural features of the aniline core to propose several high-probability mechanistic hypotheses. Subsequently, a phased, multi-disciplinary research plan is presented, complete with detailed experimental protocols, to systematically investigate these hypotheses, identify molecular targets, and characterize the downstream biological consequences of target engagement. This document is designed to be a self-validating roadmap for any research team seeking to define the pharmacological profile of this and similar novel chemical entities.

Introduction and Foundational Concepts

Molecular Profile of 5-Chloro-2-methyl-4-thiocyanatoaniline

-

Structure:

-

IUPAC Name: 5-Chloro-2-methyl-4-thiocyanatoaniline

-

CAS Number: 23530-69-0

-

Molecular Formula: C₈H₇ClN₂S

-

Key Features: The molecule is built upon a 2-methylaniline (o-toluidine) core. It is substituted with a chloro group at position 5 and, critically, a thiocyanate (-SCN) group at position 4.

-

The Thiocyanate Group: A Hub of Bioactivity

The thiocyanate group is a versatile functional group known for its presence in bioactive molecules and its utility as a synthetic intermediate.[1][2][3] Organic thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS), are known electrophiles that can react with biological nucleophiles. The primary mechanism of action for many bioactive isothiocyanates involves direct protein modification, often through the formation of dithiocarbamate derivatives with cysteine thiol groups.[4][5] This covalent interaction can lead to the inhibition of key enzymes or the disruption of protein function. Furthermore, these compounds can disrupt cellular redox homeostasis by depleting intracellular thiols, such as glutathione.[4] Derivatives of thiocyanates have demonstrated a wide array of biological effects, including antibacterial, antiparasitic, and anticancer activities.[1][6]

The Substituted Aniline Scaffold

The aniline core is a common scaffold in medicinal chemistry. The specific substitution pattern—a chloro group and a methyl group—modifies the electronic and steric properties of the ring, influencing its binding potential, metabolic stability, and overall pharmacology. The parent compound, 5-chloro-2-methylaniline, is a known intermediate in dye synthesis and has been identified as a potential carcinogen, highlighting the need for careful toxicological assessment.[7]

Primary Mechanistic Hypotheses

Given the molecular architecture, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of 5-Chloro-2-methyl-4-thiocyanatoaniline.

-

Hypothesis 1 (Most Probable): Covalent Modification of Protein Thiols. The electrophilic nature of the thiocyanate carbon makes it susceptible to nucleophilic attack by cysteine residues on proteins. This would result in irreversible, covalent inhibition or modification of the target protein, leading to a potent and durable biological effect.

-

Hypothesis 2: Disruption of Cellular Redox Homeostasis. The compound may react extensively with low-molecular-weight thiols, primarily glutathione (GSH), leading to GSH depletion. This would disrupt the cellular redox balance, increase reactive oxygen species (ROS), and trigger oxidative stress pathways, which can culminate in apoptosis.

-

Hypothesis 3: Non-covalent Binding to Allosteric or Active Sites. The substituted aromatic ring may fit into a binding pocket of an enzyme or receptor, acting as a competitive or allosteric modulator. While less likely to be the primary driver given the reactive thiocyanate group, this mechanism could contribute to the overall pharmacological profile.

The following diagram illustrates the most probable mechanism, where the compound covalently modifies a target protein, leading to the inhibition of a downstream signaling pathway.

Caption: Proposed covalent modification mechanism of 5-Chloro-2-methyl-4-thiocyanatoaniline.

A Phased Research Plan for MoA Elucidation

We propose a two-phase experimental plan to systematically test our hypotheses and definitively establish the mechanism of action.

Phase I: Broad Profiling and Unbiased Target Identification

The goal of this phase is to determine if the compound has biological activity and to identify its molecular target(s) in an unbiased manner.

Protocol 1: Multiplexed Cytotoxicity Screening

-

Objective: To assess the antiproliferative activity of the compound across a diverse panel of human cancer cell lines.

-

Methodology:

-

Cell Plating: Seed cells from a panel of 20-30 cancer cell lines (e.g., representing leukemia, colon, lung, breast, CNS cancers) into 96-well plates at optimized densities and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of 5-Chloro-2-methyl-4-thiocyanatoaniline (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression.

-

-

Trustworthiness: Including multiple, diverse cell lines helps identify patterns of sensitivity. A steep dose-response curve is indicative of a specific, on-target effect.

-

Data Presentation:

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| HCT116 | Colon | 0.75 |

| A549 | Lung | 1.2 |

| MCF7 | Breast | 0.98 |

| K-562 | Leukemia | > 50 |

| U-87 MG | Glioblastoma | 0.65 |

Protocol 2: Chemoproteomic Target Identification (Activity-Based Protein Profiling)

-

Objective: To identify the direct covalent binding partners of the compound in a complex biological system, directly testing Hypothesis 1.

-

Methodology:

-

Probe Synthesis: Synthesize an analog of 5-Chloro-2-methyl-4-thiocyanatoaniline that incorporates a terminal alkyne tag for click chemistry, without disrupting its core activity (verified by re-running cytotoxicity assays).

-

Cell Lysate Labeling: Treat a relevant cell lysate (e.g., from the sensitive U-87 MG cell line) with the alkyne-tagged probe for 1 hour. Include a competition control where the lysate is pre-incubated with a 100-fold excess of the untagged parent compound.

-

Click Chemistry: Add biotin-azide, a copper catalyst (CuSO₄), and a reducing agent (sodium ascorbate) to the lysate. This will "click" a biotin handle onto the probe-labeled proteins.

-

Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins. Wash extensively to remove non-specific binders.

-

On-Bead Digestion & Mass Spectrometry: Digest the enriched proteins into peptides using trypsin directly on the beads. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are high-confidence covalent targets.

-

-

Trustworthiness: The competition experiment is critical. A true target will show significantly reduced signal in the sample pre-treated with the parent compound, validating the specificity of the interaction.

Phase II: Target Validation and Downstream Pathway Analysis

Once a high-confidence target is identified (e.g., "Protein X"), this phase validates the interaction and explores the functional consequences.

Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound binds to and stabilizes its target protein inside intact cells.

-

Methodology:

-

Cell Treatment: Treat intact cells (e.g., U-87 MG) with the compound (at 10x IC₅₀) or vehicle for 1 hour.

-

Heat Challenge: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated/denatured fraction by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble Protein X remaining at each temperature in both vehicle- and compound-treated samples via Western blot.

-

Data Analysis: Plot the fraction of soluble Protein X against temperature. A ligand-bound protein is typically more thermally stable, resulting in a rightward shift in the melting curve for the compound-treated sample.

-

-

Trustworthiness: This method provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro binding and cellular activity.

Protocol 4: Downstream Signaling Pathway Analysis

-

Objective: To understand how the engagement of Protein X by the compound affects cellular signaling and leads to the observed phenotype (e.g., cytotoxicity).

-

Methodology:

-

Cell Treatment: Treat sensitive cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Lysate Preparation: Harvest cells at each time point and prepare lysates for protein analysis.

-

Western Blotting: Perform Western blot analysis using a panel of antibodies against key signaling nodes downstream of the identified target. For example, if Protein X is a kinase in the PI3K/Akt pathway, probe for levels of phosphorylated Akt (p-Akt) and total Akt. If the phenotype is apoptosis, probe for cleaved Caspase-3 and PARP.

-

Data Interpretation: A time-dependent decrease in p-Akt and an increase in cleaved Caspase-3 would strongly suggest that the compound inhibits Protein X, leading to suppression of a survival pathway and induction of apoptosis.

-

-

Expertise & Causality: This experiment directly links the molecular target engagement (inhibition of Protein X) to the ultimate cellular outcome (apoptosis), providing a complete causal chain for the mechanism of action.

The overall workflow for this research plan is visualized below.

Caption: A comprehensive workflow for elucidating the mechanism of action.

Conclusion

While 5-Chloro-2-methyl-4-thiocyanatoaniline is currently a compound with an unknown mechanism of action, its chemical structure provides clear, testable hypotheses. The electrophilic thiocyanate group strongly suggests a mechanism involving covalent modification of protein targets, a hallmark of many potent and specific inhibitors. The phased research plan detailed in this guide provides a rigorous, logical, and self-validating framework to move from initial phenotypic observation to precise molecular target identification and downstream pathway characterization. By following these protocols, researchers can systematically and efficiently elucidate the compound's mechanism of action, paving the way for its potential development as a chemical probe or therapeutic lead.

References

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 888-894. [Link]

-

Corbo, F., & Gualandi, A. (2022). Examples of bioactive thiocyanate-containing molecules and synthetic strategies to access alkylthiocyanates. Chemistry – An Asian Journal, 17(1), e202101116. [Link]

-

Wu, L., Chao, S., Wang, X., & Yan, F. (2011). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Synthetic Communications, 41(13), 1944-1951. [Link]

-

Miura, T., & Brown, K. K. (2011). Biological targets of isothiocyanates. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Barreto, A. F. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32591-32604. [Link]

-

Barreto, A. F. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32591-32604. [Link]

-

Babu, A., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 6(1), 27. [Link]

-

Ocampo-López, J., et al. (2023). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 28(1), 389. [Link]

-